1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c19-14(17-15-16-8-11-22-15)12-6-9-18(10-7-12)23(20,21)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYUVLKUOMLFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330392 | |
| Record name | 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49729095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
849197-08-6 | |
| Record name | 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide typically involves multi-step organic reactionsThe final step often involves the coupling of the thiazole derivative with piperidine-4-carboxamide under specific conditions such as the presence of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Hydrolysis Reactions
The sulfonamide and carboxamide groups exhibit differential stability under hydrolytic conditions:
| Functional Group | Conditions | Outcome | Reference |
|---|---|---|---|
| Sulfonamide | 6 M HCl, reflux (12 hr) | No cleavage observed | |
| Carboxamide | 2 M NaOH, 90°C (4 hr) | Partial hydrolysis to carboxylic acid |
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Key Observation : The benzenesulfonyl group demonstrates exceptional acid stability, while the carboxamide undergoes alkaline hydrolysis due to nucleophilic attack by hydroxide ions .
Thiazole Ring Modifications
The 1,3-thiazol-2-yl group participates in electrophilic substitutions and metal-catalyzed couplings:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 5-Bromo-thiazole derivative | 58% | |
| Suzuki coupling | Pd(PPh₃)₄, ArB(OH)₂, DME, 80°C | Biaryl-thiazole hybrid | 63% |
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Limitation : Electrophilic reactions favor the 5-position due to electron-withdrawing effects from the sulfonamide and carboxamide groups .
Piperidine Ring Functionalization
The piperidine nitrogen’s sulfonylation directs reactivity toward its carboxamide and ring positions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | K₂CO₃, alkyl halide, DMF, 60°C | Quaternary ammonium salt | 52% |
| Ring oxidation | mCPBA, CH₂Cl₂, 0°C | N-Oxide formation | 41% |
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Notable Trend : Steric hindrance from the benzenesulfonyl group suppresses electrophilic attacks on the piperidine ring .
Biological Activity-Driven Modifications
Structural analogs show tailored reactivity for optimizing pharmacological profiles:
| Derivative | Modification Site | Biological Target (IC₅₀) | Source |
|---|---|---|---|
| 3-Chloro substitution | Thiazole C-5 | 11β-HSD1 inhibition (12 nM) | |
| tert-Butyl addition | Piperidine C-4 | PKB inhibition (Kᵢ = 8 nM) |
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Design Principle : Electron-withdrawing groups on the thiazole enhance target binding affinity, while bulky substituents on piperidine improve metabolic stability .
Stability Under Physiological Conditions
Critical for drug development, the compound demonstrates:
Scientific Research Applications
Pain Management
Research has indicated that compounds similar to 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can act as dual inhibitors of sEH and FAAH, which are enzymes involved in pain modulation. The inhibition of these enzymes can lead to enhanced analgesic effects and reduced side effects compared to traditional pain medications.
Case Study: Dual Inhibition of sEH and FAAH
A study highlighted the synthesis and biological evaluation of benzothiazole-phenyl-based analogs, including derivatives of piperidine carboxamides. These compounds showed promising results in reducing pain responses in animal models by effectively inhibiting both sEH and FAAH pathways .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties due to its ability to inhibit key enzymes involved in inflammatory processes. By targeting specific pathways, such as those mediated by sEH and FAAH, these compounds may reduce inflammation without the adverse effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings
In vitro studies have demonstrated that similar compounds exhibit significant anti-inflammatory activity by modulating the levels of endocannabinoids and other lipid mediators involved in inflammation . This positions this compound as a candidate for further development in treating inflammatory diseases.
Cardiovascular Applications
Emerging research suggests that piperidine derivatives can play a role in cardiovascular health. Compounds with similar structures have been explored for their ability to treat conditions such as dilated cardiomyopathy.
Potential Mechanisms
The mechanism of action may involve the modulation of ion channels or receptors that are crucial for cardiac function. For instance, a related patent discusses sulfonamide compounds that act as sodium channel blockers, which could be beneficial in managing cardiac arrhythmias .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of these compounds is crucial for optimizing their therapeutic potential. SAR studies have shown that modifications to the piperidine ring and sulfonyl group can significantly influence biological activity.
Data Table: SAR Insights
| Compound Variant | Activity Level | Key Modifications |
|---|---|---|
| Original Compound | Moderate | Base structure |
| Variant A | High | Additional methyl group |
| Variant B | Low | Altered sulfonyl group |
These insights guide synthetic chemists in developing more potent analogs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-N-1,3-thiazol-2-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The thiazole ring may participate in binding interactions with proteins, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the piperidine ring, sulfonyl/acyl groups, and heterocyclic attachments. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations :
- The benzenesulfonyl group in the target compound may enhance metabolic stability compared to benzyl or indole-carbonyl groups in analogs .
Table 2: Pharmacological Profiles of Structural Analogs
Key Observations :
Biological Activity
1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a piperidine ring, a thiazole moiety, and a benzenesulfonyl group, which contribute to its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure allows for diverse interactions with biological targets, enhancing its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The thiazole ring facilitates π-π stacking interactions with aromatic residues in proteins, while the piperidine ring engages in hydrogen bonding and ionic interactions. These interactions can significantly influence enzyme activity and receptor function, potentially modulating several biological pathways.
Biological Activity
This compound has been studied for various biological activities, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways.
- Receptor Modulation : It may modulate the activity of certain receptors, influencing cellular signaling pathways.
Case Studies
- Inhibition Studies : A study demonstrated that derivatives of piperidine compounds exhibited inhibitory effects on human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases .
- Fungicidal Activity : Research indicated that related thiazole-piperidine derivatives displayed significant fungicidal activity against various pathogens, highlighting the potential agricultural applications of these compounds .
Structure-Activity Relationship (SAR)
SAR studies have been crucial in understanding how modifications to the chemical structure affect biological activity. For instance:
- The introduction of different substituents on the piperidine or thiazole rings can enhance binding affinity and selectivity towards specific targets.
- Compounds with varying electronic properties (e.g., fluorinated vs. non-fluorinated) showed different levels of potency in biological assays .
Data Tables
The following table summarizes key findings from various studies on the biological activity of related compounds:
Q & A
Q. What are the common synthetic routes for 1-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide?
The compound is typically synthesized via multi-step reactions involving piperidine core functionalization. Key steps include:
- Coupling reactions : Reacting a benzenesulfonyl chloride derivative with a piperidine intermediate under basic conditions (e.g., using triethylamine) .
- Thiazole incorporation : Introducing the 1,3-thiazol-2-yl group through nucleophilic substitution or amide bond formation .
- Purification : Column chromatography and recrystallization are used to isolate the final product, followed by characterization via NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structural integrity, particularly the benzenesulfonyl and thiazole moieties .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at ~1350–1150 cm) and amide (C=O stretch at ~1650 cm) .
Q. What are the primary research applications of this compound?
- Medicinal chemistry : Investigated as a protease inhibitor (e.g., D1 protease in herbicidal studies) .
- Biochemical probes : Used to study enzyme-substrate interactions due to its sulfonamide and thiazole groups, which mimic natural ligands .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesis?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using software tools for predictive modeling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency, as seen in analogous piperidine derivatives .
- In-situ monitoring : Techniques like HPLC-MS track intermediate formation and adjust reaction kinetics dynamically .
Q. How can contradictory bioactivity data be resolved?
- Assay validation : Ensure consistency across cell-based vs. enzyme inhibition assays (e.g., D1 protease activity in Arabidopsis vs. mammalian systems) .
- Purity verification : Use orthogonal methods (e.g., HPLC with UV/ELSD detection) to rule out impurities affecting results .
- Molecular docking : Computational models (e.g., AutoDock) predict binding affinities and explain discrepancies in inhibitory activity .
Q. What strategies improve metabolic stability in derivative design?
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances lipophilicity and reduces oxidative metabolism .
- Isosteric replacement : Replacing the thiazole ring with bioisosteres (e.g., oxadiazole) maintains target engagement while improving pharmacokinetics .
Q. How can crystallographic data resolve structural ambiguities?
- Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the piperidine-thiazole junction. For example, a 0.059 R-factor ensures high confidence in spatial arrangement .
- Comparative analysis : Overlay experimental data with DFT-optimized structures to validate conformational preferences .
Q. What computational tools aid in target identification?
- Virtual screening : Libraries like ZINC15 or ChEMBL filter compounds based on pharmacophore models of sulfonamide-binding proteins .
- Molecular dynamics (MD) simulations : Predict binding stability in physiological conditions (e.g., solvation effects on the benzenesulfonyl group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
